5-fluoro-2-methoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzenesulfonamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorine atom, a methoxy group, and a benzodioxole moiety. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters, facilitating the construction of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with altered functional groups.
Scientific Research Applications
5-fluoro-2-methoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals, contributing to the development of new drugs and industrial products.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may interfere with the activity of cyclooxygenase (COX) enzymes, resulting in reduced inflammation . The precise molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives and sulfonamides, such as:
N-ethylpentylone: A synthetic cathinone with a benzodioxole moiety.
Benzodioxole aryl acetate derivatives: Compounds with similar structural features and biological activities.
Uniqueness
5-fluoro-2-methoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H14FNO5S |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14FNO5S/c1-9-5-13-14(22-8-21-13)7-11(9)17-23(18,19)15-6-10(16)3-4-12(15)20-2/h3-7,17H,8H2,1-2H3 |
InChI Key |
SRSXQVWGUYLVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1NS(=O)(=O)C3=C(C=CC(=C3)F)OC)OCO2 |
Origin of Product |
United States |
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